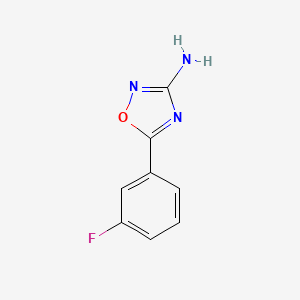

5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUVZMCNIYDZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341496-66-9 | |

| Record name | 5-(3-fluorophenyl)-1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Advanced Structural Elucidation in Research

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information, creating a detailed portrait of the molecule's atomic and electronic structure.

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the mapping of the carbon-hydrogen framework and the verification of the fluorine substituent's position.

While specific spectral data for this compound is not available in the cited literature, the expected chemical shifts and coupling constants can be reliably inferred from closely related analogues, such as 5-(3-chlorophenyl)-1,2,4-oxadiazol-3-amine (B2937178). rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl ring and the amine (-NH₂) protons. The protons on the fluorophenyl ring would appear as a complex multiplet system in the aromatic region (typically δ 7.5-8.0 ppm) due to proton-proton and proton-fluorine couplings. The amine protons are anticipated to produce a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is often observed around δ 6.5 ppm in DMSO-d₆. rsc.org

¹³C NMR: The carbon spectrum provides critical information about the carbon skeleton. The two carbons of the oxadiazole ring are expected to resonate at approximately δ 172 ppm (C5, attached to the fluorophenyl ring) and δ 169 ppm (C3, attached to the amine group). rsc.org The carbons of the 3-fluorophenyl ring would appear in the aromatic region (δ 115-165 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JC-F).

¹⁹F NMR: The fluorine NMR spectrum would show a signal corresponding to the fluorine atom on the phenyl ring, providing definitive evidence of its presence and chemical environment.

Table 1: Predicted NMR Data for this compound based on Analogues Data predicted based on values for 5-(3-chlorophenyl)-1,2,4-oxadiazol-3-amine in DMSO-d₆. rsc.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5 - 8.0 | m | Ar-H |

| ¹H | ~6.5 | s | -NH₂ |

| ¹³C | ~172 | s | C5 (Oxadiazole) |

| ¹³C | ~169 | s | C3 (Oxadiazole) |

| ¹³C | ~163 | d, ¹JC-F | C-F (Aromatic) |

| ¹³C | ~115 - 135 | d | Ar-C |

Mass spectrometry is employed to determine the molecular weight of the compound and confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for verifying the molecular formula.

For this compound (C₈H₆FN₃O), the exact mass can be calculated. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺. HRMS analysis of related compounds shows excellent agreement between the calculated and found mass values, usually within a few parts per million (ppm), confirming their elemental composition. rsc.org

Table 2: HRMS Data for this compound Calculated values for C₈H₆FN₃O.

| Ion | Molecular Formula | Calculated m/z | Expected Found m/z |

|---|---|---|---|

| [M+H]⁺ | C₈H₇FN₃O⁺ | 180.0567 | ~180.0567 ± 0.0005 |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to display key absorption bands that confirm its structure. The N-H stretching vibrations of the primary amine group typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The C=N stretching of the oxadiazole ring is expected around 1520 cm⁻¹. The C-O-C (ether-like) stretching within the ring usually appears in the 1100-1200 cm⁻¹ region. Finally, a strong band corresponding to the C-F bond stretch is anticipated.

Table 3: Characteristic IR Absorption Frequencies for this compound Frequencies based on data from analogous structures.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch | Primary Amine (-NH₂) |

| ~1520 | C=N Stretch | Oxadiazole Ring |

| 1100-1200 | C-O-C Stretch | Oxadiazole Ring |

| ~1100 | C-F Stretch | Fluorophenyl Group |

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly available, the structure of a closely related derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been determined, offering significant insights into the likely molecular conformation and packing architecture. rsc.org

Analysis of the derivative reveals critical details about the geometry of the core 5-(3-fluorophenyl)-1,2,4-oxadiazole moiety. rsc.org The compound crystallizes in the monoclinic crystal system with the P2₁/c space group. rsc.org The 1,2,4-oxadiazole (B8745197) ring is essentially planar, and the attached 3-fluorophenyl ring is twisted relative to this plane. In a related structure, 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid, the dihedral angle between the benzene (B151609) ring and the heterocyclic ring is reported as a mere 14.0(1)°, indicating a nearly coplanar arrangement. This planarity suggests potential for π-system conjugation between the two rings.

Table 4: Crystallographic Data for a Derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.281(3) |

| b (Å) | 11.579(2) |

| c (Å) | 11.331(2) |

| β (°) | 110.674(6) |

| Volume (ų) | 1753.0(6) |

| Z | 4 |

The way molecules arrange themselves in the crystal lattice is dictated by a network of non-covalent intermolecular interactions. In the crystal structure of the tert-butyl piperazine (B1678402) derivative, the molecules are linked through weak C-H···O intermolecular interactions. rsc.org Furthermore, aromatic π-π stacking interactions, with a centroid-centroid distance of 3.7456(15) Å, play a crucial role in generating a stable, three-dimensional architecture. rsc.org

For the parent compound, this compound, the primary amine group would be expected to act as a strong hydrogen bond donor. This would likely lead to the formation of robust N-H···N hydrogen bonds between the amine of one molecule and a nitrogen atom of the oxadiazole ring of an adjacent molecule, creating chains or sheets within the crystal lattice. rsc.org These hydrogen bonds, in conjunction with π-π stacking of the fluorophenyl rings, would be the dominant forces governing the crystal packing.

Correlation of Crystallographic Data with Computational Models

The comprehensive structural elucidation of novel chemical entities like this compound is significantly enhanced by correlating experimentally determined crystallographic data with theoretical computational models. This dual approach provides a deeper understanding of the molecule's three-dimensional geometry, electronic properties, and intermolecular interactions, with the experimental data serving to validate the accuracy of the computational methods employed.

While a detailed comparative study involving both single-crystal X-ray diffraction and computational modeling specifically for this compound is not extensively documented in publicly available research, the established methodologies for such correlative analyses are widely applied in the study of related heterocyclic compounds. These methodologies form a robust framework for any future research on this specific molecule.

In a typical study, the molecular structure of this compound would first be determined experimentally using single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, as well as defining the crystal system, space group, and unit cell parameters. For a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, crystallographic analysis has shown it to crystallize in the monoclinic system with a P21/c space group. This provides an example of the type of foundational experimental data required.

Subsequent to the experimental determination, computational models are generated to calculate the optimized molecular geometry in the gaseous phase. A prevalent method for this is Density Functional Theory (DFT), often utilizing functionals such as B3LYP paired with a basis set like 6-311G(d,p). These calculations yield theoretical values for the same geometric parameters—bond lengths, bond angles, and torsion angles—that were measured experimentally.

The core of the correlative analysis lies in the direct comparison of these two datasets. A close agreement between the experimental and theoretical values serves to validate the chosen computational model, confirming its reliability for predicting the properties of the molecule. Any significant discrepancies, on the other hand, can often be attributed to the influence of intermolecular forces in the solid state, such as hydrogen bonding and π–π stacking, which are present in the crystal lattice but absent in the gaseous-phase computational model.

For instance, the planarity of the 1,2,4-oxadiazole ring and the dihedral angle between this ring and the 3-fluorophenyl ring would be key points of comparison. The experimental data would reveal the conformation adopted by the molecule within the crystal packing, while the computational model would predict the lowest energy conformation of an isolated molecule. By analyzing the differences, researchers can quantify the impact of the crystalline environment on the molecular structure.

The following tables illustrate the type of data that would be generated and compared in such a study.

Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Reflections collected | Value |

| Independent reflections | Value |

| R(int) | Value |

| Final R indices [I > 2σ(I)] | Value |

| wR2 (all data) | Value |

Note: This table is illustrative and does not represent published data for this compound.

Table 2: Hypothetical Comparison of Selected Experimental and Calculated Geometric Parameters

| Parameter | Bond/Angle | Experimental (X-ray) (Å or °) | Calculated (DFT/B3LYP) (Å or °) |

| Bond Lengths | C-F | Value | Value |

| C-N (oxadiazole) | Value | Value | |

| C-O (oxadiazole) | Value | Value | |

| Bond Angles | C-C-F | Value | Value |

| N-C-N (oxadiazole) | Value | Value | |

| Torsion Angle | C-C-C-N (Phenyl-Oxadiazole) | Value | Value |

Note: This table is a hypothetical representation to illustrate the comparative methodology.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure of the molecule, offering a detailed picture of its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. mdpi.comjchr.org For compounds in the oxadiazole family, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to predict structural parameters such as bond lengths and bond angles. nih.govajchem-a.com

In the case of 5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-amine, DFT would be used to calculate the optimal three-dimensional arrangement of its atoms. These calculations would likely show that the fluorophenyl and oxadiazole rings are nearly coplanar, a feature observed in a closely related structure, 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid, which exhibits a dihedral angle of 14.0° between the benzene (B151609) and heterocyclic rings. researchgate.net The analysis provides foundational data for understanding the molecule's stability and interactions.

Table 1: Representative Geometric Parameters Calculated by DFT

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C-F | Carbon-Fluorine bond in the phenyl ring | ~1.35 Å |

| N-O | Nitrogen-Oxygen bond in the oxadiazole ring | ~1.42 Å |

| C=N | Carbon-Nitrogen double bond in the oxadiazole ring | ~1.30 Å |

| C-NH2 | Bond between the oxadiazole ring and the amine group | ~1.36 Å |

| **Bond Angles (°) ** | ||

| C-C-F | Angle within the fluorophenyl ring | ~118° |

| C-N-O | Angle within the oxadiazole ring | ~105° |

| Dihedral Angle (°) | ||

| Phenyl-Oxadiazole | Torsion angle between the two rings | 10-20° |

Note: These values are representative for fluorophenyl-oxadiazole structures and are used for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests higher reactivity. mdpi.com

For this compound, FMO analysis would predict the most probable sites for electrophilic and nucleophilic attacks. The HOMO is often distributed over the electron-rich amine group and the phenyl ring, while the LUMO may be localized over the electron-deficient oxadiazole ring. mdpi.com The HOMO-LUMO energy gap for similar oxadiazole derivatives has been calculated to be in the range of 4-5 eV. ajchem-a.com

Table 2: Representative Frontier Molecular Orbital Energies

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.1 |

| ΔE (LUMO-HOMO) | Energy Gap | 4.4 to 4.9 |

Note: Values are illustrative based on calculations for similar oxadiazole structures. ajchem-a.com

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), and electronegativity (χ), provide quantitative measures of a molecule's reactivity. niscpr.res.in These parameters are crucial for understanding the effects of different substituents on the molecule's stability and reactivity. mdpi.com

The introduction of a fluorine atom at the meta-position of the phenyl ring in this compound influences its electronic properties. Fluorine is a highly electronegative atom that acts as an electron-withdrawing group, which can affect the electron density distribution across the entire molecule, thereby altering its reactivity descriptors and potential biological interactions. nih.gov

Table 3: Calculated Global Reactivity Descriptors

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | A measure of the molecule's polarizability. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the physical movements and conformational changes of atoms and molecules over time.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. researchgate.net The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the fluorophenyl ring to the oxadiazole ring. By systematically rotating this bond and calculating the potential energy at each step, an energy landscape can be generated. nih.gov This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. The global minimum on this surface corresponds to the most probable conformation of the molecule in its ground state. nih.gov

In Silico Protein-Ligand Docking Studies for Theoretical Binding Modes

Molecular docking is a computational method used extensively in structure-based drug design to predict how a small molecule (ligand), such as this compound, might bind to the active site of a target protein. rjptonline.orgresearchgate.net This technique helps in understanding the binding conformations and affinities, which are crucial for elucidating the compound's potential mechanism of action. ekb.eg

In studies involving similar 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) scaffolds, docking simulations have been instrumental in identifying potential biological targets and key molecular interactions. For instance, various oxadiazole derivatives have been docked against protein targets implicated in cancer, such as tyrosine kinases, VEGFR2, and tubulin. rjptonline.orgnih.govmdpi.com These studies typically reveal that the oxadiazole ring and its substituents engage in specific interactions with amino acid residues within the protein's binding pocket.

For this compound, a theoretical docking study would involve placing the molecule into the binding site of a selected protein. The simulation would then explore various possible conformations and orientations of the ligand, calculating the binding energy for each pose. The most favorable pose is identified based on the lowest binding energy score. rjptonline.org Interactions that would be analyzed include:

Hydrogen Bonds: The amine group (-NH2) and the nitrogen atoms in the oxadiazole ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The fluorophenyl ring can engage in hydrophobic and pi-stacking interactions with nonpolar amino acid residues.

Halogen Bonds: The fluorine atom on the phenyl ring could form halogen bonds with electron-rich residues.

A hypothetical docking study of this compound against a protein kinase, for example, might show interactions with key residues in the ATP-binding site, a common target for kinase inhibitors. The results would provide a structural hypothesis for its biological activity and guide further optimization. ekb.eg

Table 1: Example of Theoretical Interactions from a Docking Study of a Related Oxadiazole Derivative

| Interaction Type | Ligand Group | Protein Amino Acid Residue | Potential Significance |

|---|---|---|---|

| Hydrogen Bond | Oxadiazole Nitrogen | Asp1046 | Anchors the ligand in the binding site. mdpi.com |

| Pi-Alkyl Interaction | Phenyl Ring | Val899 | Contributes to binding affinity and specificity. mdpi.com |

| Hydrogen Bond | Amine Group | Glu885 | Stabilizes the ligand-protein complex. mdpi.com |

| Pi-Anion Interaction | Oxadiazole Ring | Glu885 | Enhances binding affinity through electrostatic forces. mdpi.com |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. nih.gov This model serves as a 3D query to screen compound libraries for new potential active molecules or to guide the design of novel analogs.

A pharmacophore model for a series of active 1,2,4-oxadiazole derivatives would typically be generated by aligning the structures and identifying common chemical features responsible for their interaction with a biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

For this compound, the key pharmacophoric features would likely consist of:

An aromatic ring feature (the fluorophenyl group).

A hydrogen bond acceptor feature (from the nitrogen/oxygen atoms of the oxadiazole ring).

A hydrogen bond donor feature (the 3-amine group).

The spatial relationship between these features is critical. This approach has been successfully applied to related heterocyclic systems to understand structure-activity relationships (SAR) and to design compounds with improved potency and selectivity. nih.govfigshare.com By understanding the essential pharmacophoric features of this compound and its analogs, medicinal chemists can design new molecules where the core scaffold is modified or substituents are altered to enhance biological activity.

Computational Prediction of Molecular Properties for Interaction Analysis

Theoretical Physicochemical Property Calculations (e.g., Lipophilicity, Hydrogen Bonding Potential)

In silico prediction of physicochemical properties is a fundamental step in early-stage drug discovery, used to assess a compound's potential "drug-likeness." These calculations help predict a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). ekb.eg One of the most common frameworks for evaluating drug-likeness is Lipinski's Rule of Five. mdpi.com

For this compound, key physicochemical properties can be calculated using various software tools. These properties dictate how the molecule will behave in a biological system, influencing its ability to cross membranes and interact with targets. nih.gov

Molecular Weight (MW): Influences diffusion and transport across biological barriers.

Lipophilicity (logP): The octanol-water partition coefficient, which affects solubility, permeability, and metabolic stability. nih.gov

Hydrogen Bond Donors (HBD): The number of N-H or O-H bonds. The amine group in the target compound contributes to this count.

Hydrogen Bond Acceptors (HBA): The number of nitrogen or oxygen atoms. The oxadiazole ring is a key contributor. nih.gov

Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with membrane permeability. ijpbs.com

Table 2: Calculated Physicochemical Properties for this compound

| Property | Calculated Value | Lipinski's Rule of Five Guideline | Significance |

|---|---|---|---|

| Molecular Formula | C8H6FN3O | N/A | Defines the elemental composition. |

| Molecular Weight | 179.15 g/mol | ≤ 500 | Favors good absorption and permeation. |

| logP (Lipophilicity) | ~1.5 - 2.0 | ≤ 5 | Indicates balanced solubility and permeability. |

| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 5 | Within the acceptable range for oral bioavailability. |

| Hydrogen Bond Acceptors | 3 (from N, O atoms) | ≤ 10 | Within the acceptable range for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~69 Ų | ≤ 140 Ų | Predicts good cell permeability. |

Note: logP and TPSA values are estimates based on computational models.

These calculated properties suggest that this compound possesses a favorable profile for potential development as an orally bioavailable drug.

In Silico Assessment of Molecular Interactions and Theoretical Reactivity Profiles

Beyond docking, a deeper in silico assessment involves analyzing the nature and strength of molecular interactions and predicting the molecule's intrinsic reactivity. Computational methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, orbital energies, and electrostatic potential of this compound. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net The distribution of these orbitals can indicate which parts of the molecule are likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions or molecular interactions.

Furthermore, a molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution across the molecule. For this compound, the MEP would likely show:

Electron-rich (negative) regions: Around the oxygen and nitrogen atoms of the oxadiazole ring and the fluorine atom. These areas are prone to interacting with electrophiles or forming hydrogen bonds.

Electron-deficient (positive) regions: Around the hydrogen atoms of the amine group, making them likely sites for nucleophilic attack or hydrogen bonding.

Broader Academic Applications and Future Research Directions

5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-amine as a Synthetic Intermediate

The structure of this compound, featuring a reactive primary amine and a stable heterocyclic core, makes it a valuable intermediate in organic synthesis. The amine group can be readily functionalized, allowing for the construction of a wide array of more complex molecules.

Scaffold for the Construction of Complex Chemical Entities

The 1,2,4-oxadiazole (B8745197) nucleus serves as a rigid and stable scaffold for the development of new chemical entities. nih.gov Its ability to participate in hydrogen bonding interactions can be pivotal for molecular recognition at biological targets. nih.gov The 3-amino-5-aryl-1,2,4-oxadiazole framework, exemplified by this compound, is a key building block in the synthesis of compounds with potential therapeutic applications. nih.gov The primary amine at the 3-position can undergo various chemical transformations, such as acylation, alkylation, and condensation reactions, to introduce diverse functional groups and build molecular complexity. This versatility allows chemists to systematically modify the structure to optimize biological activity and physicochemical properties, a common strategy in drug discovery. nih.gov

| Reaction Type | Reagents | Resulting Structure | Significance |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amide Derivatives | Introduces varied substituents, modulates lipophilicity and hydrogen bonding capacity. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide Derivatives | Creates stable linkages and introduces strongly electron-withdrawing groups. |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amines | Builds larger molecular frameworks and introduces chiral centers. |

| Buchwald-Hartwig Amination | Aryl Halides, Palladium Catalyst | N-Aryl Derivatives | Forms carbon-nitrogen bonds to create complex biaryl structures. |

Applications in Materials Science Research

Beyond biological applications, oxadiazole derivatives have found use in materials science due to their excellent thermal stability, chemical robustness, and high photoluminescence quantum yields. nih.gov Both 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers are investigated for their electronic properties. researchgate.net Specifically, they are employed as electron-transporting materials in organic light-emitting diodes (OLEDs). cambridge.orgrsc.org The electron-deficient nature of the oxadiazole ring facilitates electron injection and transport, which are critical for the efficient operation of OLED devices.

The incorporation of a 5-(3-Fluorophenyl) group can further modulate the electronic properties of the oxadiazole core. Computational studies on related oxadiazole-based compounds show that substituents significantly influence the HOMO-LUMO energy gaps, charge transport properties, and injection barriers, which are key parameters for designing efficient OLED materials. tandfonline.comresearchgate.net While research may not have focused specifically on this compound for this purpose, related structures are promising candidates for blue phosphorescent devices, liquid crystals, and other optoelectronic applications. nih.gov

| Property | Relevance to Materials Science | Influence of Oxadiazole Core |

|---|---|---|

| Electron Affinity | Determines ease of electron injection from the cathode. | The electron-deficient nature of the ring generally leads to high electron affinity. |

| Thermal Stability | Crucial for device longevity and performance under operation. | The aromatic heterocyclic ring imparts high thermal and chemical stability. nih.gov |

| Photoluminescence | Governs the light-emitting properties of the material. | Many oxadiazole derivatives exhibit strong luminescence, often in the blue region of the spectrum. cambridge.org |

| HOMO/LUMO Gap | Determines the color of emitted light and the electronic properties. | The energy gap can be tuned by altering the substituents on the oxadiazole ring. researchgate.net |

Methodological Advancements in Oxadiazole Chemistry and Chemical Biology

The synthesis of the 1,2,4-oxadiazole ring has evolved significantly since its discovery. chim.it Traditional methods often involved the cyclization of O-acylamidoximes. researchgate.net Modern synthetic chemistry has introduced more efficient, versatile, and environmentally friendly methodologies. Recent advancements include one-pot procedures, microwave-assisted synthesis, and solid-phase techniques, which offer improvements in reaction times, yields, and purification protocols. nih.govmdpi.comorganic-chemistry.org For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and esters in a superbase medium has been developed, simplifying the process. nih.govmdpi.com Another innovative approach involves the [3+2]-cycloaddition of 2H-azirines with nitrosoarenes under visible light photoredox catalysis, representing a "green chemistry" strategy. nih.gov

In chemical biology, the 1,2,4-oxadiazole ring is highly valued as a peptidomimetic, specifically as a stable substitute for ester and amide functionalities. lifechemicals.com This bioisosteric replacement can enhance a molecule's resistance to enzymatic degradation by proteases and esterases, thereby improving its metabolic stability and bioavailability. This property is invaluable for converting peptide-based drug leads into more viable drug candidates and for creating robust chemical probes to study biological processes without rapid degradation.

Future Avenues in Chemical Biology and Medicinal Chemistry Research for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole scaffold continues to be a fertile ground for research in medicinal chemistry and chemical biology. researchgate.net The wide spectrum of biological activities reported for this class of compounds—including anticancer, anti-inflammatory, antimicrobial, and antiviral properties—ensures continued interest in their development. nih.govnih.gov

Future research is likely to focus on several key areas:

Novel Drug Candidates: The development of 1,2,4-oxadiazole derivatives as selective and potent drug candidates for a range of diseases remains a primary goal. nih.gov Structural modifications will be guided by computational methods like molecular docking and QSAR modeling to optimize interactions with specific biological targets. nih.gov

Target Identification and Validation: As new biological targets are identified, the 1,2,4-oxadiazole scaffold will be explored for its potential to modulate these targets. Its versatility allows for the rapid generation of compound libraries for high-throughput screening.

Advanced Chemical Probes: The stability and tunable properties of the 1,2,4-oxadiazole ring make it an excellent foundation for designing advanced chemical probes. These tools can be used to investigate enzyme function, receptor signaling, and other complex biological pathways with greater precision.

Green Synthetic Methods: There is an ongoing drive to develop more sustainable and efficient synthetic routes to 1,2,4-oxadiazoles, reducing waste and energy consumption in line with the principles of green chemistry. nih.govnih.gov

Natural Product Synthesis: The recent discovery of naturally occurring 1,2,4-oxadiazoles, such as phidianidines A and B from marine organisms, is expected to stimulate further research into the synthesis and biological evaluation of these and related natural products. lifechemicals.comresearchgate.net

| Therapeutic Area | Potential Biological Target(s) | Rationale |

|---|---|---|

| Oncology | Tubulin, Protein Kinases, Phosphatases (e.g., PTP1B) | Compounds have shown cytotoxic activity against various cancer cell lines. nih.govnih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteins | Derivatives exhibit antibacterial, antifungal, and antiviral properties. nih.govnih.gov |

| Inflammation | Cyclooxygenase (COX), Cytokine Receptors | The scaffold is present in compounds with demonstrated anti-inflammatory effects. nih.gov |

| Central Nervous System | Serotonin Receptors (e.g., 5-HT), Muscarinic Receptors | 1,2,4-Oxadiazoles have been investigated for various CNS-related activities. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-amine, and how can reaction conditions be controlled to enhance yield?

The synthesis typically involves cyclocondensation of nitrile derivatives with hydroxylamine, followed by fluorophenyl substitution. Key parameters include:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysts : Use of K₂CO₃ or triethylamine to facilitate deprotonation and cyclization . Yields >50% are achievable with purified precursors and inert atmospheres to avoid hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and oxadiazole carbons (δ 165–170 ppm) .

- IR spectroscopy : Confirms N–H stretching (3300–3500 cm⁻¹) and C=N/C–O bonds (1600–1650 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 180.1) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations are used to:

- Identify binding sites : Target enzymes like COX-2 or kinases via hydrogen bonding with the oxadiazole NH₂ group .

- Score affinity : Compare docking scores (e.g., −8.2 kcal/mol for COX-2) to known inhibitors .

- Validate hypotheses : Correlate in silico results with in vitro assays (e.g., IC₅₀ values) to prioritize synthesis .

Q. What strategies resolve contradictions in biological assay data for oxadiazole derivatives?

Discrepancies (e.g., high in silico affinity vs. low in vitro activity) may arise from:

- Solubility issues : Use logP calculations (>2.5 indicates poor aqueous solubility) to optimize formulation .

- Metabolic instability : Perform microsomal stability assays to identify vulnerable sites (e.g., fluorophenyl ring oxidation) .

- Off-target effects : Employ kinome-wide profiling to assess selectivity .

Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity and target interactions?

- Electron-withdrawing effects : The fluorine atom enhances oxadiazole ring stability and directs electrophilic substitution to the para position .

- Hydrophobic interactions : The fluorophenyl group improves membrane permeability (measured via PAMPA assays) .

- Bioactivity modulation : Fluorine’s electronegativity strengthens hydrogen bonding with kinase ATP pockets (e.g., EGFR inhibition) .

Methodological Considerations

- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve structural ambiguities .

- Reaction optimization : Use DoE (Design of Experiments) to statistically validate temperature, solvent, and catalyst effects on yield .

- Bioassay design : Include positive controls (e.g., amiloride for diuretic studies) and dose-response curves to quantify potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.